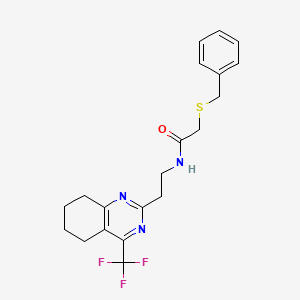
2-(benzylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H22F3N3OS and its molecular weight is 409.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Quinazoline Derivatives
Quinazoline derivatives have been synthesized through various chemical reactions involving key precursors and conditions conducive to forming quinazolinone and related structures. For instance, reactions involving triethyloxonium fluoroborate with acid amide derivatives have led to the formation of quinazoline derivatives, showcasing the versatility of synthetic approaches in creating complex heterocyclic compounds (Kato, Takada, & Ueda, 1976). Similarly, innovative synthetic routes have been explored to produce novel quinazoline analogs with potential antimicrobial activities, further expanding the scope of scientific research applications of these compounds (Yurttaş et al., 2020; Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity of Quinazoline Derivatives
A significant aspect of the research on quinazoline derivatives revolves around their antimicrobial efficacy. Studies have identified several quinazoline compounds exhibiting promising antimicrobial properties against a range of bacteria and fungi. The antimicrobial activity is attributed to the structural modifications of the quinazoline nucleus, which impact the biological activity and enhance the potential for therapeutic applications (Bhoi et al., 2015; Rao et al., 2020).
Potential Pharmacological Activities
Beyond antimicrobial effects, quinazoline derivatives have been explored for various pharmacological activities, including antitumor, analgesic, and anti-inflammatory properties. These studies underscore the broad spectrum of potential therapeutic applications of quinazoline compounds, suggesting their relevance in drug discovery and development (Rajveer et al., 2010; Alagarsamy et al., 2015).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3OS/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)10-11-24-18(27)13-28-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPUHAGWYNVAED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CSCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
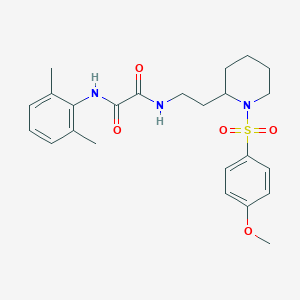
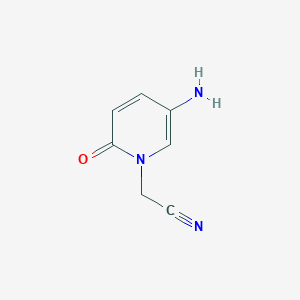
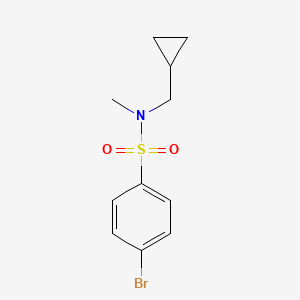
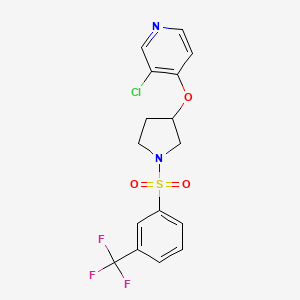
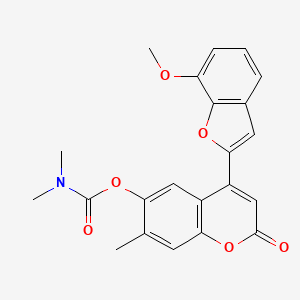
![N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2369967.png)
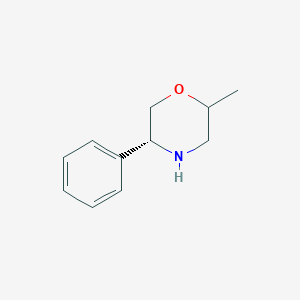
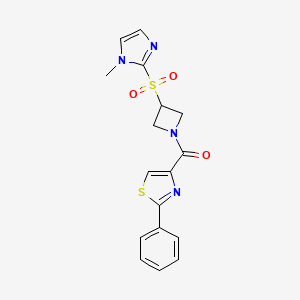
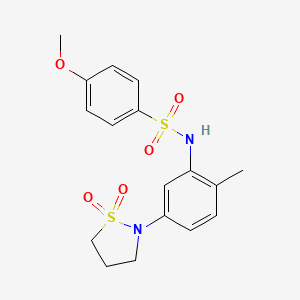
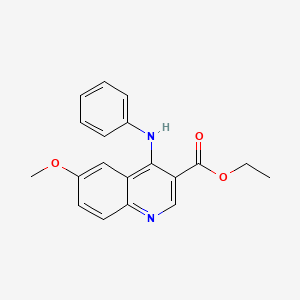
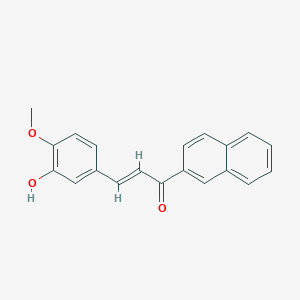
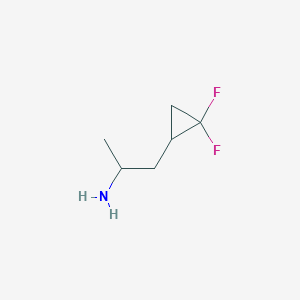
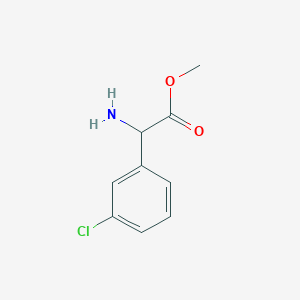
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)
